molecular formula C19H24N4O5S B2976059 2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105249-11-3

2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2976059
CAS RN: 1105249-11-3
M. Wt: 420.48
InChI Key: AMLOLGWZFPSJJF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . The compound also contains a thieno[3,4-c]pyrazole moiety, which is a fused ring system that is often found in various pharmaceuticals and biologically active compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

Research on structurally similar compounds includes the development of novel synthesis methods for heterocyclic compounds with potential biological activities. For example, studies on the synthesis of benzodifuranyl derivatives, thiazolopyrimidines, and oxadiazepines derived from visnaginone and khellinone highlight innovative routes to produce compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These methodologies could potentially be adapted for the synthesis of the target compound, offering new avenues for exploring its pharmacological profile.

Biological Activities

Compounds with similar structural motifs have been evaluated for their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, a study on quinazolinone derivatives demonstrated significant antimicrobial activity (Habib, Hassan, & El‐Mekabaty, 2013), suggesting that the target compound might also exhibit similar properties. Additionally, research on pyrazoline derivatives showed carbonic anhydrase inhibitory activities (Kucukoglu et al., 2016), indicating potential for the development of therapeutic agents targeting specific isoforms of this enzyme.

Anticancer Potential

The structural complexity and potential functional groups present in the target compound suggest it could be explored for anticancer activities. While specific studies on this compound are not available, research on related chemical structures has led to the discovery of novel agents with cytotoxic properties against various cancer cell lines. For instance, analogs of pyrazole-5-ones have been identified as promising antibacterial agents with potential for further evaluation as anticancer compounds (Palkar et al., 2017).

properties

IUPAC Name

2,4-dimethoxy-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-26-7-6-20-17(24)9-23-18(14-10-29-11-15(14)22-23)21-19(25)13-5-4-12(27-2)8-16(13)28-3/h4-5,8H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLOLGWZFPSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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